molecular formula C18H15N3O3S B2489532 4-acetyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886913-00-4

4-acetyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2489532
CAS RN: 886913-00-4
M. Wt: 353.4
InChI Key: DDTSIZSSPFXACA-UHFFFAOYSA-N
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Description

The compound of interest, 4-acetyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, belongs to the broader class of 1,3,4-oxadiazole derivatives. These compounds are known for their versatility in organic synthesis and potential biological activities, offering a broad spectrum of pharmacological properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions starting from acetic acid derivatives, hydrazides, and various substituted benzoyl chlorides. For instance, Ravinaik et al. (2021) outlined the design and synthesis of closely related N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showcasing the multi-step reactions typically employed in generating such compounds, starting from basic aromatic acids and acetic acid derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Scientific Research Applications

Anticancer Activity

Studies have demonstrated the synthesis and evaluation of derivatives related to 4-acetyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, highlighting their potential as anticancer agents. A notable example includes the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with several derivatives showing higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Chemical Properties and Synthesis

The chemical synthesis and properties of compounds containing the 1,3,4-oxadiazol moiety are of significant interest due to their potential biological activities. The reaction of benzamide oxime with specific reagents resulting in derivatives of 1,2,4-oxadiazole showcases the versatile chemical properties and potential application in synthesizing bioactive compounds (Kawashima & Tabei, 1986).

Other Biological Activities

In addition to anticancer properties, derivatives of 4-acetyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for various biological activities. For instance, the synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives highlighted the importance of these compounds in developing treatments against Mycobacterium tuberculosis (Nayak et al., 2016).

properties

IUPAC Name

4-acetyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11(22)12-6-8-13(9-7-12)16(23)19-18-21-20-17(24-18)14-4-3-5-15(10-14)25-2/h3-10H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSIZSSPFXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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